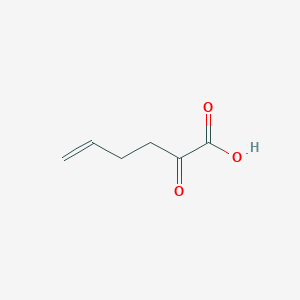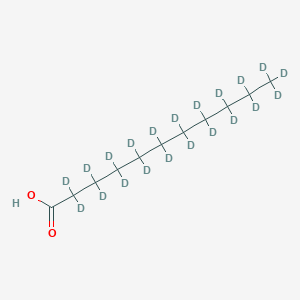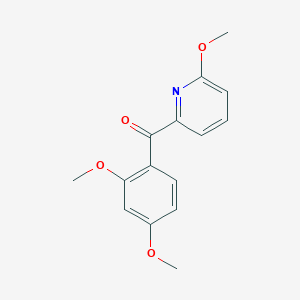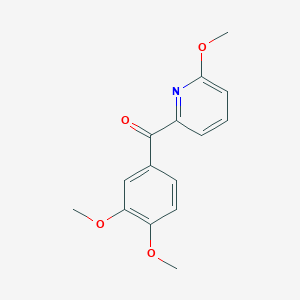
2-Amino-5-bencil-1,3-tiazol-4-carboxilato de metilo
Descripción general
Descripción
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The synthesis process yields a range of compounds, including "Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be analyzed using 1H and 13C NMR . The compound’s structure includes a thiazole ring, which is a key feature of 2-aminothiazoles .Chemical Reactions Analysis
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can undergo various chemical reactions. For instance, it can form charge transfer complexes with different sodium alkoxides .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be determined using various techniques. For instance, its exact mass is 350.1001 . The compound’s properties can also be analyzed using 1H and 13C NMR .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del tiazol, incluido el 2-Amino-5-bencil-1,3-tiazol-4-carboxilato de metilo, se han estudiado por su potencial como agentes antimicrobianos. Han demostrado eficacia contra una variedad de cepas microbianas, incluidas bacterias Gram-positivas y Gram-negativas . La modificación estructural de los compuestos de tiazol puede conducir a nuevas moléculas con potentes actividades antimicrobianas.
Propiedades Anticancerígenas
La investigación ha indicado que los derivados del tiazol pueden desempeñar un papel significativo en el tratamiento del cáncer. Algunos compuestos que contienen la parte tiazol han demostrado actividades antitumorales prometedoras, con el potencial de inhibir la proliferación celular e inducir la apoptosis en varias líneas celulares cancerosas .
Efectos Antioxidantes
Los compuestos de tiazol se han evaluado por sus propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. Los estudios han demostrado que ciertos derivados del tiazol pueden eliminar los radicales libres, lo que sugiere su uso como agentes antioxidantes .
Aplicaciones Antiinflamatorias y Analgésicas
Los efectos antiinflamatorios y analgésicos de los derivados del tiazol los convierten en candidatos para el desarrollo de nuevos agentes terapéuticos en el tratamiento de enfermedades inflamatorias. Se ha encontrado que modulan la actividad de las enzimas involucradas en la inflamación, proporcionando alivio del dolor y la hinchazón .
Actividad Antifúngica
Los derivados del tiazol también se han explorado por sus propiedades antifúngicas. Los compuestos sintetizados basados en la estructura del tiazol se han evaluado para su actividad contra varios patógenos fúngicos, mostrando eficacia en la inhibición del crecimiento fúngico .
Diseño y Descubrimiento de Fármacos
Debido a sus versátiles actividades biológicas, los derivados del tiazol son de gran interés en el diseño y descubrimiento de fármacos. Sirven como un andamiaje para sintetizar nuevos compuestos con posibles aplicaciones terapéuticas, incluidos antidepresivos, agentes antiulcerosos y fármacos antihipertensivos .
Mecanismo De Acción
Target of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can influence various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it may bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, it may affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction results in the activation of DNA damage response pathways, ultimately causing cell cycle arrest and apoptosis. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in DNA replication and repair, leading to changes in metabolic processes . Additionally, its interaction with specific cofactors can modulate the compound’s activity and stability.
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, thereby modulating its effects on gene expression and cellular function.
Propiedades
IUPAC Name |
methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQNCMETFYWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




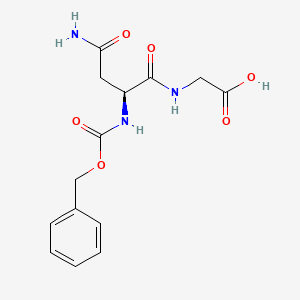
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
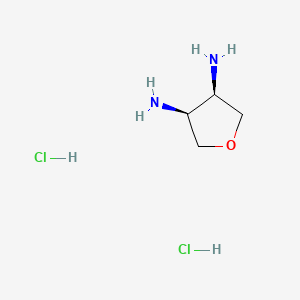
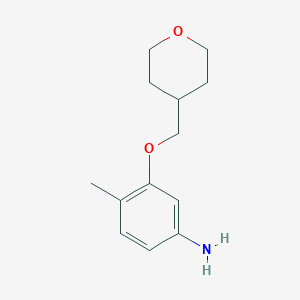
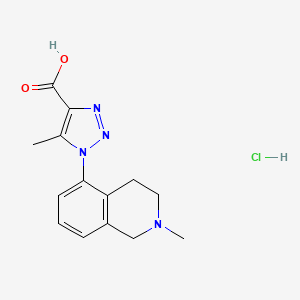
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)
